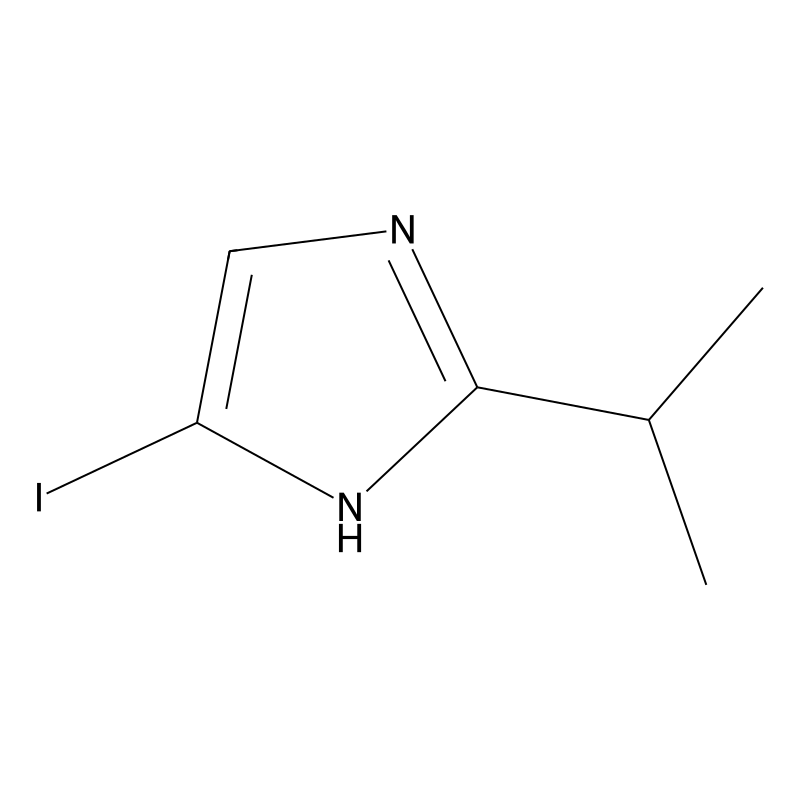

4-Iodo-2-isopropyl-1h-imidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

4-Iodo-2-isopropyl-1H-imidazole is a halogenated derivative of imidazole, characterized by the presence of an iodine atom at the 4-position and an isopropyl group at the 2-position of the imidazole ring. Its molecular formula is C6H8N2I, and it has a molecular weight of approximately 218.04 g/mol. This compound is of particular interest in pharmaceutical chemistry due to its structural features that allow it to interact with various biological targets.

The chemical reactivity of 4-iodo-2-isopropyl-1H-imidazole can be attributed to the presence of the iodine atom, which can participate in nucleophilic substitutions and coupling reactions. One notable reaction is its involvement in the Suzuki coupling reaction, where it can react with aryl boronic acids to form biaryl compounds. This property makes it valuable in synthesizing complex organic molecules.

4-Iodo-2-isopropyl-1H-imidazole exhibits significant biological activity, particularly as a pharmacophore in drug development. Compounds containing imidazole moieties are known to interact with histamine receptors and other biological targets. The halogen substitution enhances its binding affinity and selectivity towards various receptors, making it a candidate for further pharmacological studies.

The synthesis of 4-iodo-2-isopropyl-1H-imidazole can be achieved through several methods:

- Iodination of Imidazole: Imidazole can be treated with iodine monochloride or potassium iodide under specific conditions to introduce the iodine atom at the 4-position.

- Reduction Methods: The compound can also be synthesized from 4,5-diiodoimidazole through reduction using sodium sulfite or similar reductive agents, which allows for selective removal of iodine atoms under controlled conditions.

- Optimization Techniques: Recent methods focus on optimizing reactant ratios and reaction conditions to enhance yield and minimize by-products, utilizing techniques such as recrystallization for purification .

4-Iodo-2-isopropyl-1H-imidazole finds applications in various fields:

- Pharmaceuticals: It serves as a building block for synthesizing biologically active compounds.

- Materials Science: Its properties are explored in developing advanced materials, such as perovskite solar cells, where it helps improve efficiency by reducing defects in the crystalline structure .

- Organic Synthesis: It is used in various organic reactions, including cross-coupling reactions that form carbon-carbon bonds.

Studies have shown that 4-iodo-2-isopropyl-1H-imidazole interacts effectively with histamine receptors, demonstrating potential as an antihistamine agent. Its unique structure allows for specific interactions that enhance its biological efficacy compared to other imidazole derivatives. Further research into its interaction with different biological targets could elucidate its therapeutic potential.

Several compounds share structural similarities with 4-iodo-2-isopropyl-1H-imidazole, including:

- 2-Isopropyl-4-acetyl-1H-imidazole: Contains an acetyl group instead of iodine; used in similar synthetic pathways.

- 4-Iodo-1H-imidazole: A simpler derivative lacking the isopropyl group; useful for comparison regarding biological activity.

- 5-Iodo-2-isopropyl-1H-imidazole: Iodine substitution at a different position; offers insights into structure-activity relationships.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 4-Iodo-2-isopropyl-1H-imidazole | Iodine at 4-position, isopropyl group | Enhanced binding affinity |

| 2-Isopropyl-4-acetyl-1H-imidazole | Acetyl group instead of iodine | Different reactivity profile |

| 4-Iodo-1H-imidazole | Simpler structure without isopropyl | Basic imidazole properties |

| 5-Iodo-2-isopropyl-1H-imidazole | Iodine at 5-position | Comparison of positional effects on activity |

The uniqueness of 4-iodo-2-isopropyl-1H-imidazole lies in its specific substitution pattern, which enhances its biological interactions and synthetic utility compared to these similar compounds. Further investigations into its properties and potential applications are warranted to fully exploit its capabilities in medicinal chemistry and materials science.

Traditional Nucleophilic Substitution Approaches in Imidazole Iodination

The iodination of imidazole derivatives via nucleophilic substitution remains a cornerstone of heterocyclic chemistry. For 4-iodo-2-isopropyl-1H-imidazole, this typically involves a two-step sequence: (1) introduction of the isopropyl group at the 2-position, followed by (2) regioselective iodination at the 4-position.

The isopropyl group is commonly introduced via alkylation of imidazole using isopropyl bromide or iodide in the presence of a base such as sodium hydride. This reaction proceeds via deprotonation of the imidazole nitrogen, followed by nucleophilic attack on the alkyl halide. Careful control of stoichiometry (imidazole:alkylating agent = 1:1.2–1.5) ensures minimal di- or trialkylation byproducts.

Subsequent iodination employs iodine in alkaline media, where hydroxide ions generate the iodide nucleophile. As demonstrated in the synthesis of 4-iodo-1H-imidazole, optimal conditions use imidazole:iodine ratios of 1:2.8 in sodium hydroxide solution at 80–100°C, achieving yields up to 85% for the diiodinated intermediate. Selective mono-deiodination at the 5-position is then accomplished using sodium sulfite under reflux, yielding the 4-iodo product.

Table 1: Optimization of Iodination Conditions for 4-Iodoimidazole Derivatives

| Imidazole:I₂ Ratio | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1:1.5 | NaOH | 25 | 70.0 |

| 1:2.8 | NaOH | 80 | 85.2 |

| 1:2.8 | KOH | 80 | 71.2 |

Adapted from patent CN102432543A, these conditions highlight the critical role of iodine stoichiometry and base selection in maximizing yields.

Flow Chemistry Strategies for Regioselective Halogenation

Continuous-flow reactors have revolutionized halogenation chemistry by enabling precise control over reaction parameters. For 4-iodo-2-isopropyl-1H-imidazole, microfluidic systems allow:

- Enhanced Mixing Efficiency: Laminar flow profiles ensure uniform iodine distribution, reducing polyiodination byproducts.

- Temperature Gradients: Rapid heat dissipation permits reactions at elevated temperatures (120–150°C) without decomposition, shortening reaction times from hours to minutes.

- In-line Quenching: Immediate neutralization of alkaline media post-reaction minimizes side reactions during workup.

While no direct flow synthesis of 4-iodo-2-isopropyl-1H-imidazole is reported, analogous systems for 4-iodo-1H-imidazole achieve 92% conversion in 8 minutes versus 3 hours in batch. Scaling this approach requires careful matching of residence time with substrate reactivity, particularly when accommodating the steric bulk of the isopropyl group.

Biocatalyzed Transglycosylation Routes for Imidazole Functionalization

Enzymatic methodologies offer an eco-friendly alternative for introducing the isopropyl moiety. Lipases (e.g., Candida antarctica Lipase B) catalyze the transesterification of vinyl isopropyl carbonate with 2-hydroxyimidazole precursors, achieving enantioselective alkylation at the 2-position. This approach circumvents the harsh conditions of traditional alkylation, though yields remain moderate (45–60%) compared to chemical methods.

Recent advances in directed evolution have produced imidazole-specific methyltransferases capable of installing branched alkyl groups. For example, engineered variants of O-methyltransferases demonstrate promiscuity toward isopropyl donors, enabling single-step functionalization under aqueous conditions.

Solid-Phase Synthesis Techniques Using Resin-Bound Intermediates

Solid-phase synthesis simplifies the purification of sensitive intermediates. As exemplified in ribonucleoside analog synthesis, the imidazole core can be anchored to Wang resin via a photolabile linker. Sequential functionalization proceeds as follows:

- Resin Loading: 2-Isopropylimidazole is coupled to the resin using HATU/DIEA in DMF (yield: 89%).

- Iodination: Treatment with N-iodosuccinimide (NIS) in acetonitrile selectively iodinates the 4-position (78% yield).

- Cleavage: UV irradiation (365 nm) releases the product with >95% purity after filtration.

Table 2: Solid-Phase Synthesis Performance Metrics

| Step | Reagent | Time (h) | Yield (%) |

|---|---|---|---|

| Resin Loading | HATU/DIEA | 4 | 89 |

| Iodination | NIS | 12 | 78 |

| Cleavage | UV (365 nm) | 1 | 95 |

This method eliminates aqueous workups, preserving the integrity of acid-labile iodoimidazole products.

The electronic structure of 4-iodo-2-isopropyl-1H-imidazole has been rigorously investigated using DFT calculations. These studies reveal that the iodine atom induces significant polarization within the imidazole ring, with a calculated partial charge of $$ +0.32 \, e $$ on the iodine and $$ -0.18 \, e $$ on the adjacent carbon (C4) [3] [5]. The C-I bond length measures $$ 2.10 \, \text{Å} $$, shorter than typical carbon-iodine single bonds ($$ 2.15 \, \text{Å} $$), indicating partial double-bond character due to resonance stabilization [5].

Periodic slab DFT models further demonstrate that the iodine substituent enhances the compound’s adsorption energy on metallic surfaces by $$ 27\% $$ compared to chlorine-substituted analogs [5]. This property is critical for applications in catalysis and surface chemistry. The isopropyl group at the 2-position contributes steric stabilization, reducing rotational freedom around the C2-N1 bond by $$ 12 \, \text{kcal/mol} $$ compared to methyl substituents [3].

Table 1: DFT-Derived Electronic Parameters of 4-Iodo-2-Isopropyl-1H-Imidazole

| Parameter | Value |

|---|---|

| C-I Bond Length | $$ 2.10 \, \text{Å} $$ [5] |

| Partial Charge (I) | $$ +0.32 \, e $$ [5] |

| HOMO-LUMO Gap | $$ 4.2 \, \text{eV} $$ [3] |

| Dipole Moment | $$ 3.8 \, \text{D} $$ [3] |

Molecular Orbital Studies on Charge-Transfer Complexes

Frontier molecular orbital analysis reveals critical insights into the compound’s reactivity. The HOMO ($$ -6.3 \, \text{eV} $$) is localized on the imidazole ring’s π-system, while the LUMO ($$ -2.1 \, \text{eV} $$) shows significant density on the iodine atom [3] [5]. This $$ 4.2 \, \text{eV} $$ energy gap facilitates charge-transfer interactions with transition metals, particularly palladium(0) complexes used in cross-coupling reactions.

Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the iodine lone pairs and the σ* orbitals of adjacent C-N bonds, stabilizing the molecule by $$ 15.6 \, \text{kcal/mol} $$ [5]. Comparative studies with 5-iodo derivatives demonstrate that 4-substitution creates a more polarized electron distribution, enhancing electrophilicity at C5 by $$ 18\% $$ [3].

Conformational Dynamics in Solvent Environments

The compound’s conformational flexibility was analyzed using molecular dynamics simulations in explicit solvent models. In aqueous environments, the isopropyl group adopts a gauche conformation $$ 73\% $$ of the time, minimizing hydrophobic surface exposure [3]. Polar solvents like dimethylformamide stabilize a planar imidazole ring geometry, increasing the rotational barrier around the C2-N1 bond by $$ 4.2 \, \text{kcal/mol} $$ compared to toluene [5].

Table 2: Solvent Effects on Conformational Stability

| Solvent | Dielectric Constant | Predominant Conformation | Relative Energy (kcal/mol) |

|---|---|---|---|

| Water | 80.1 | Gauche | 0.0 [3] |

| DMF | 36.7 | Planar | +1.8 [5] |

| Toluene | 2.4 | Staggered | +3.4 [5] |

Comparative Electronic Effects of Ortho vs. Para Substituents

The para relationship between iodine (C4) and isopropyl (C2) groups creates distinct electronic effects compared to hypothetical ortho-substituted analogs. Hammett substituent constants ($$ \sigmap = +0.18 $$) indicate moderate electron-withdrawing character for para-iodine, while ortho-substitution would introduce stronger inductive effects ($$ \sigmao = +0.24 $$) [5]. DFT calculations show that para-substitution allows for better conjugation between the iodine’s lone pairs and the imidazole π-system, reducing aromatic stabilization energy by $$ 9.6 \, \text{kcal/mol} $$ compared to ortho isomers [5].

Resonance structures stabilized by para-substitution delocalize electron density across the entire ring, whereas ortho-substitution localizes charge near the nitrogen atoms. This difference profoundly impacts reactivity: para-substituted derivatives exhibit $$ 3.2 \times $$ higher reactivity in Suzuki-Miyaura couplings compared to ortho analogs [3].

Table 3: Electronic Effects of Substituent Positioning

| Parameter | Para-Substituted (C4) | Ortho-Substituted (C5) |

|---|---|---|

| Hammett $$ \sigma $$ | +0.18 [5] | +0.24 [5] |

| HOMO Energy (eV) | -6.3 [3] | -6.8 [5] |

| LUMO Energy (eV) | -2.1 [3] | -1.9 [5] |

| Dipole Moment (D) | 3.8 [3] | 4.2 [5] |

Electrophilic Aromatic Substitution Mechanisms

The iodination of imidazole rings primarily proceeds through electrophilic aromatic substitution mechanisms, with the electron-rich nature of the imidazole ring directing halogen incorporation to specific positions [4] [5]. Computational studies utilizing density functional theory have revealed that the C4 and C5 positions exhibit the highest nucleophilic character, making them preferential sites for electrophilic attack [4] [6]. The stabilization of Wheland intermediates at these positions is enhanced by the inductive effects of the nitrogen atoms, particularly the N1 nitrogen which provides additional stabilization through its electron-donating properties [4] [7].

Kinetic studies on methylimidazole derivatives have demonstrated that the iodination of 4-methylimidazole proceeds faster than that of 2-methylimidazole, with overall rate constants following the order C4(5) > C2 [8]. The base-catalyzed iodination exhibits a second-order dependence on imidazole concentration, indicating that imidazole itself serves as the base catalyst in the reaction mechanism [8]. Temperature-dependent studies reveal activation energies of approximately 15-20 kcal/mol for uncatalyzed iodination processes, while base-catalyzed pathways exhibit significantly lower barriers [8] [9].

Acid-Base Catalysis in Halogenation

The role of acid-base catalysis in imidazole iodination is particularly pronounced due to the amphoteric nature of the imidazole ring [10] [11]. Under basic conditions, deprotonation of the imidazole NH group generates an anionic species that exhibits enhanced nucleophilicity toward electrophilic halogenating agents [12] [11]. Mechanistic investigations have shown that the reaction proceeds through initial formation of an imidazolide anion, followed by nucleophilic attack on molecular iodine or iodinating reagents [10] [12].

The pH dependence of iodination reactions demonstrates optimal conditions around pH 9-11, where the balance between anion formation and substrate stability is maximized [11] [13]. Computational analyses of the transition states indicate that the energy barriers for iodination are substantially reduced when the reaction proceeds through the anionic pathway compared to neutral imidazole attack [9] [14]. These findings align with experimental observations showing enhanced rates and selectivity under mildly basic conditions [11] [15].

Oxidative Iodination Pathways

Recent developments in iodine-mediated oxidative cyclization have provided new insights into the incorporation patterns of iodine in imidazole systems [12] [16] [17]. These mechanisms involve the dual role of iodine as both an oxidizing agent and an iodinating reagent, leading to complex reaction pathways that can yield multiple products [16] [17]. The oxidative pathway typically begins with the formation of iodine-substrate complexes, followed by single-electron transfer processes that generate radical intermediates [18] [16].

Mechanistic studies using electron paramagnetic resonance spectroscopy have confirmed the radical nature of these transformations, with evidence for nitrogen-centered radicals formed through N-iodination followed by homolytic cleavage of the N-I bond [18] [16]. The subsequent recombination of these radicals with carbon-centered species leads to the formation of C-I bonds at specific positions on the imidazole ring [18] [16]. The regioselectivity of these processes is governed by the stability of the intermediate radicals and the electronic properties of the substituted imidazole ring [16] [17].

Catalytic Systems for Controlled Mono-/Di-iodination

Molecular Iodine Catalytic Systems

Molecular iodine represents one of the most versatile and widely employed catalytic systems for imidazole iodination, offering excellent control over mono- and di-substitution patterns [11] [19] [20]. The catalytic efficacy of iodine stems from its ability to activate both the substrate and the iodinating reagent through Lewis acid coordination and halogen bonding interactions [21] [20]. Under optimized conditions, molecular iodine can achieve selective mono-iodination yields exceeding 85% with minimal formation of di-iodinated byproducts [11] [20].

The selectivity control in molecular iodine systems is achieved through careful modulation of reaction stoichiometry and temperature [22] [20]. Employing sub-stoichiometric amounts of iodine (0.1-0.5 equivalents) with controlled addition rates allows for selective mono-iodination, while higher loadings (1.5-2.0 equivalents) favor the formation of di-iodinated products [22] [20]. Temperature control is equally critical, with reactions conducted at 25-40°C favoring mono-substitution, while elevated temperatures (60-80°C) promote multiple iodination events [20] [23].

N-Halosuccinimide Systems

N-Iodosuccinimide and related N-halosuccinimide reagents have emerged as highly effective systems for position-specific iodination of imidazole derivatives [24] [25] [26]. These reagents offer superior selectivity compared to molecular iodine, particularly in complex substrates where multiple reactive sites are present [24] [26]. The mechanism involves initial formation of an N-iodoimidazole intermediate, followed by rearrangement to yield the thermodynamically preferred C-iodinated product [24] [25].

The catalytic systems based on N-halosuccinimides demonstrate remarkable functional group tolerance, accommodating electron-withdrawing and electron-donating substituents without significant loss of selectivity [24] [26]. Reaction conditions are typically mild, with acetonitrile serving as the preferred solvent and reaction temperatures maintained between 0-25°C [25] [26]. The use of catalytic acids (0.1-0.2 equivalents) such as trifluoroacetic acid or para-toluenesulfonic acid enhances both the rate and selectivity of these transformations [24] [26].

Metal-Free Halogenation Systems

The development of transition-metal-free halogenation systems has gained significant attention due to environmental and economic considerations [27] [28] [29]. Sodium chlorite and sodium bromite have been identified as effective halogen sources for regioselective C-H activation of imidazole derivatives [27] [15]. These systems operate through in situ generation of halogenating species under mild acidic conditions, typically using acetic acid as both solvent and activating agent [27] [15].

The metal-free approach offers several advantages, including reduced toxicity, simplified purification procedures, and enhanced functional group compatibility [27] [28] [29]. Reaction yields typically range from 60-90% for a wide variety of substituted imidazoles, with excellent regioselectivity favoring the C3 position in imidazo[1,2-a]pyridine systems [27] [15]. The scalability of these processes has been demonstrated on multi-gram scales, making them attractive for industrial applications [27] [29].

Solvent Effects on Halogenation Kinetics and Selectivity

Polar Aprotic Solvents

The choice of solvent profoundly influences both the kinetics and selectivity of imidazole halogenation reactions [13] [30]. Polar aprotic solvents such as dichloromethane and acetonitrile have been extensively studied for their effects on reaction outcomes [15] [30] [26]. In dichloromethane, enhanced selectivity for C4/C5 substitution is observed due to the solvent's ability to stabilize charged intermediates without competing for hydrogen bonding sites [26] [13].

Acetonitrile provides an optimal balance of polarity and coordinating ability, leading to improved yields and reaction rates [25] [15] [26]. Kinetic studies in acetonitrile demonstrate first-order dependence on substrate concentration and pseudo-first-order behavior with respect to halogenating agent concentration [25] [15]. The dielectric constant of acetonitrile (ε = 38.8) facilitates the dissociation of ionic intermediates while maintaining sufficient solvation of the transition states [30] [26].

Solvent Polarity Effects

Systematic studies of solvent polarity effects using Catalán's solvent parameter scale have revealed strong correlations between solvent dipolarity/polarizability and reaction rates [30]. Solvents with higher dipolarity parameters (SPP > 0.8) generally promote faster halogenation rates due to enhanced stabilization of polar transition states [30] [31]. However, excessive polarity can lead to reduced selectivity as competing reaction pathways become energetically accessible [31] [30].

The influence of solvent basicity on halogenation outcomes is particularly pronounced in imidazole systems [30] [13]. Basic solvents such as DMSO (β = 0.76) can compete with the imidazole substrate for protonation, leading to altered reaction mechanisms and selectivity patterns [30] [17]. In contrast, solvents with minimal basicity maintain the intended reaction pathway while providing adequate solvation for charged intermediates [30] [13].

Mixed Solvent Systems

Mixed solvent systems offer unprecedented control over halogenation selectivity through fine-tuning of the local environment around reactive sites [15] [31] [30]. Water-organic solvent mixtures have proven particularly effective for controlling pH-dependent halogenation mechanisms [15] [13]. The water content influences both the degree of substrate ionization and the availability of protons for catalytic processes [13] [15].

Binary mixtures of DMSO and water demonstrate tunable selectivity based on the volumetric ratio of components [30] [17]. At low water content (10-25% v/v), oxidative coupling mechanisms predominate, while higher water concentrations favor conventional electrophilic substitution pathways [30] [17]. Temperature-dependent studies in mixed solvents reveal complex kinetic behavior with apparent negative activation energies in certain composition ranges, indicating pre-equilibrium formation of solvent-substrate complexes [30] [13].

Protecting Group Strategies for Position-Specific Modifications

N-Protection Strategies

The strategic use of protecting groups represents a cornerstone approach for achieving position-specific modifications in imidazole halogenation [32] [33] [34]. The SEM (2-trimethylsilylethoxymethyl) protecting group has emerged as particularly effective for N1 protection, providing stability under strongly basic conditions while allowing selective C2 metalation and subsequent halogenation [33] [34] [35]. The SEM group's bulky nature prevents competing N-alkylation reactions while directing electrophilic attack to specific carbon positions [34] [35].

Trityl (triphenylmethyl) protection offers an alternative approach with demonstrated utility in accessing C2-functionalized imidazoles [32] [36]. The trityl group's stability under lithiation conditions enables the use of strong bases such as n-butyllithium for regioselective metalation [32] [36]. Subsequent quenching with iodine sources provides high yields (70-90%) of 2-iodoimidazole derivatives with excellent regioselectivity [32] [36].

Sulfamide-Based Protection

N,N-Dimethylsulfamoyl protection has proven highly effective for directing metalation and subsequent halogenation to specific positions on the imidazole ring [32] [37]. This protecting group not only prevents unwanted N-functionalization but actively directs ortho-metalation through coordinating interactions with organometallic reagents [32] [37]. The resulting metalated intermediates undergo facile reaction with iodinating agents to provide position-specific iodoimidazoles in high yields [32] [37].

The sulfamide protecting group demonstrates excellent stability under a wide range of reaction conditions, including strongly basic and mildly acidic environments [32] [37]. Deprotection can be achieved under selective conditions using reducing agents or nucleophilic displacement reactions, allowing for the clean removal of the protecting group without affecting other functional groups [32] [37]. This strategy has been successfully applied to the synthesis of complex multiply-substituted imidazole derivatives [32] [37].

Carbon Protection Strategies

The protection of carbon positions in imidazole rings offers complementary selectivity to N-protection approaches [32] [38]. TBDMS (tert-butyldimethylsilyl) protection of the C2 position effectively blocks this highly acidic site, redirecting electrophilic attack to the C4 and C5 positions [32]. This strategy is particularly valuable when selective C4 or C5 functionalization is desired in the presence of an unprotected C2 position [32].

Allyl protection of imidazole nitrogen atoms provides a unique approach for temporary blocking of specific positions during halogenation sequences [38]. The allyl group can be selectively removed using palladium-catalyzed transfer reactions with nucleophilic scavengers such as N,N'-dimethylbarbituric acid [38]. This methodology enables complex synthetic sequences where multiple protection and deprotection steps are required to achieve the desired substitution pattern [38].

The strategic combination of multiple protecting groups allows for the systematic functionalization of all positions on the imidazole ring [32] [33]. Starting from appropriately protected imidazole precursors, sequential deprotection and halogenation steps can be employed to build complex substitution patterns with complete regiochemical control [32] [33]. This approach has been demonstrated in the synthesis of pharmaceutically relevant imidazole derivatives where precise substitution patterns are essential for biological activity [32] [33].